3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide
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Overview
Description
3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a useful research compound. Its molecular formula is C19H19ClN4O and its molecular weight is 354.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
Compounds incorporating chlorophenyl, pyrazolyl, and pyridyl groups have been synthesized and evaluated for their potential anticancer activities. For instance, novel biologically potent heterocyclic compounds have been developed for anticancer activity screening, with some showing promising results against cancer cell lines. These studies involve various spectroanalytical techniques for structural elucidation, including FT-IR, NMR, and mass spectrometry, emphasizing the compound's role in the development of anticancer agents (Katariya, Vennapu, & Shah, 2021).
Antimicrobial Applications
Similarly structured compounds have been synthesized and assessed for their antimicrobial efficacy. The incorporation of pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties has shown significant antimicrobial activity, offering potential as antimicrobial agents (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study focused on the molecular docking and antimicrobial activity of a specific chlorophenyl-pyrazolyl compound, indicating its effectiveness against bacterial and fungal strains (Sivakumar et al., 2021).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between synthesized compounds and target molecules. These studies help predict the compounds' efficacy in binding to specific receptors or enzymes, aiding in the design of drugs with targeted actions. For example, compounds with chlorophenyl, pyrazolyl, and pyridyl moieties have been evaluated for their binding affinities, providing insights into their potential use as pharmaceutical drugs (Sivakumar et al., 2020).
Synthesis of Heterocyclic Compounds
Research has also focused on the synthesis of heterocyclic compounds containing structural elements similar to the compound of interest. These studies not only explore the synthetic pathways but also evaluate the compounds' potential in various biological activities, including antiviral evaluations (Sayed & Ali, 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that compounds with similar structures interact with their targets to induce a variety of biological responses . For instance, some pyrrolopyrazine derivatives have been found to inhibit kinases, which are enzymes that play a crucial role in signal transduction pathways .
Biochemical Pathways
These could include pathways involved in inflammation, viral replication, fungal growth, and tumor progression .
Pharmacokinetics
The safety data sheet of a similar compound, (3rs)-3-(4-chlorophenyl)-n-methyl-3-(pyridin-2-yl)propan-1-amine, suggests that it may be toxic if swallowed , indicating that it is likely absorbed through the gastrointestinal tract.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-18-3-1-2-15(12-18)4-5-19(25)22-10-11-24-14-17(13-23-24)16-6-8-21-9-7-16/h1-3,6-9,12-14H,4-5,10-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZZAMVAOYLQSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.